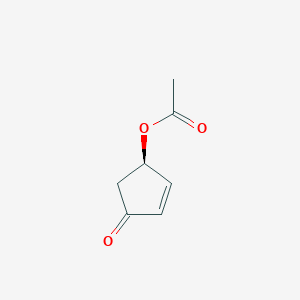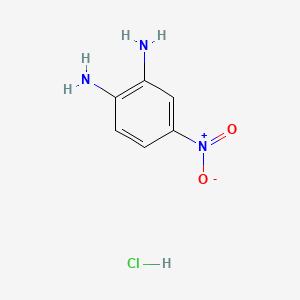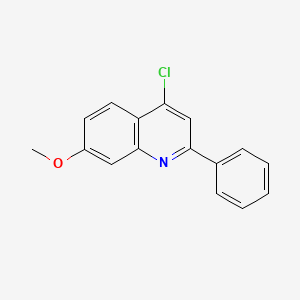
4-氯-7-甲氧基-2-苯基喹啉
描述
4-Chloro-7-methoxy-2-phenylquinoline (4-CMPQ) is a quinoline derivative that has been studied extensively for its potential applications in organic synthesis and scientific research. It is a colorless solid with a melting point of 227-229°C and a boiling point of 315-316°C. 4-CMPQ is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
科学研究应用
抗疟活性
喹啉衍生物在疟疾治疗方面具有历史意义。 喹啉核是许多抗疟药物(如氯喹和甲氟喹)中常见的基序,鉴于其结构与这些化合物相似,4-氯-7-甲氧基-2-苯基喹啉可以对其潜在的抗疟活性进行研究 .
抗癌特性
癌症研究利用喹啉衍生物是因为它们能够干扰各种生物途径,4-氯-7-甲氧基-2-苯基喹啉可能通过靶向参与癌细胞增殖的特定酶或受体来表现出抗癌活性 .
抗菌和抗真菌用途
喹啉衍生物的抗菌和抗真菌活性使其在开发新型抗生素和抗真菌剂方面具有价值。 研究可以探索4-氯-7-甲氧基-2-苯基喹啉对耐药菌株和真菌的有效性 .
抗炎和止痛作用
喹啉化合物已被证明具有抗炎和止痛作用,4-氯-7-甲氧基-2-苯基喹啉可以被合成并评估其减少炎症和缓解疼痛的潜力 .
心血管应用
一些喹啉衍生物已被发现具有强心作用。 研究4-氯-7-甲氧基-2-苯基喹啉的心血管作用可能会导致开发治疗心脏病的新方法 .
中枢神经系统 (CNS) 活性
喹啉衍生物可以对中枢神经系统产生多种影响,包括抗惊厥和神经保护作用,4-氯-7-甲氧基-2-苯基喹啉可能会被研究其潜在的中枢神经系统活性,这可能有助于治疗神经系统疾病 .
降血糖活性
喹啉衍生物的降血糖活性使其成为糖尿病治疗的候选药物,4-氯-7-甲氧基-2-苯基喹啉可以评估其调节血糖水平的能力 .
其他应用
喹啉衍生物用途广泛,可以被功能化用于多种用途,4-氯-7-甲氧基-2-苯基喹啉可能在材料科学、传感器或其他可以利用其独特性能的工业应用领域找到应用 .
这些应用中的每一项都需要详细的研究和探索,以充分了解4-氯-7-甲氧基-2-苯基喹啉在科学和医学领域的潜力。该化合物的多种生物活性使其成为开发新型治疗剂和其他实际应用的有希望的候选药物。 合成这种化合物及其衍生物以及对其生物活性的研究是充分利用其潜力的关键步骤 .
属性
IUPAC Name |
4-chloro-7-methoxy-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSITKSXXHTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444476 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189816-05-5 | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189816-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-methoxy-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

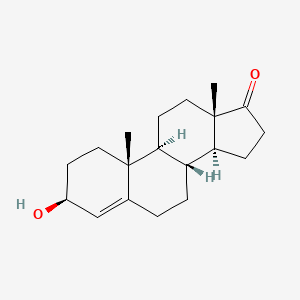
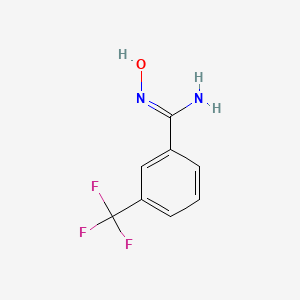


![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)
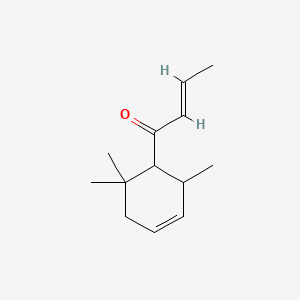

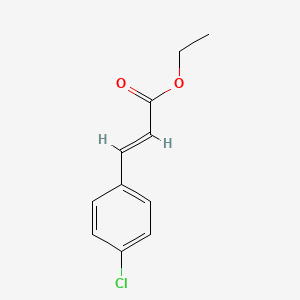
![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
